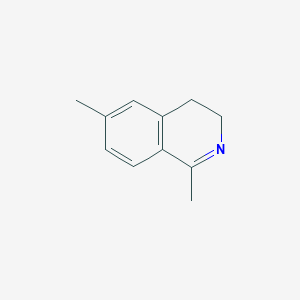

1,6-Dimethyl-3,4-dihydroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

91753-09-2 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

1,6-dimethyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C11H13N/c1-8-3-4-11-9(2)12-6-5-10(11)7-8/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

NOSDHGBETGBBTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NCC2)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,6 Dimethyl 3,4 Dihydroisoquinoline and Its Derivatives

Established Strategies for Dihydroisoquinoline Core Construction

The formation of the 3,4-dihydroisoquinoline (B110456) skeleton is a fundamental step in the synthesis of a vast array of natural products and pharmacologically active compounds. cutm.ac.in Several classical and modern synthetic strategies are employed for this purpose.

The Bischler-Napieralski reaction is one of the most prominent and widely used methods for synthesizing 3,4-dihydroisoquinolines. cutm.ac.innrochemistry.com Discovered in 1893, this reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides or β-arylethylcarbamates. wikipedia.orgslideshare.net The cyclization is typically promoted by dehydrating agents under acidic conditions. nrochemistry.comslideshare.net

Reaction Conditions and Reagents: The reaction is generally carried out at elevated temperatures (reflux) in acidic conditions, requiring a dehydrating agent to facilitate the cyclization. nrochemistry.comwikipedia.org Commonly used reagents include:

Phosphoryl chloride (POCl₃) wikipedia.org

Phosphorus pentoxide (P₂O₅) wikipedia.orgorganic-chemistry.org

Zinc Chloride (ZnCl₂) organic-chemistry.org

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) organic-chemistry.org

Polyphosphoric acid (PPA) wikipedia.org

For aromatic rings that lack strong electron-donating groups, a combination of P₂O₅ in refluxing POCl₃ is often most effective. wikipedia.org The presence of electron-donating substituents on the benzene (B151609) ring generally enhances the reaction's effectiveness. nrochemistry.com

Mechanistic Pathways: Two primary mechanisms have been proposed for the Bischler-Napieralski reaction, and the prevailing pathway may be influenced by the specific reaction conditions. nrochemistry.comwikipedia.org

Nitrilium Ion Intermediate: This is the more widely accepted mechanism. slideshare.netorganic-chemistry.org It involves the initial dehydration of the amide by the condensing agent to form a nitrilium ion. This highly electrophilic intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product. wikipedia.orgorganic-chemistry.org Evidence for the nitrilium intermediate includes the formation of styrene (B11656) derivatives as a side product via a retro-Ritter reaction. organic-chemistry.org

Dichlorophosphoryl Imine-Ester Intermediate: An alternative pathway suggests the formation of an imine-ester intermediate (when using POCl₃). This intermediate cyclizes first, and the elimination step to form the C=N double bond occurs afterward. nrochemistry.comwikipedia.org

The final step involves neutralization to obtain the deprotonated 3,4-dihydroisoquinoline product, as the nitrogen atom in the ring is basic. wikipedia.org

| Reagent | Typical Conditions | Key Feature |

|---|---|---|

| POCl₃ | Refluxing in an inert solvent (e.g., toluene, xylene) | Widely used and effective for many substrates. wikipedia.org |

| P₂O₅ | Often used with POCl₃ for less reactive substrates. | Stronger dehydrating conditions. wikipedia.orgorganic-chemistry.org |

| Tf₂O / 2-chloropyridine | Milder conditions, short reaction times. | Activates the amide for cyclodehydration. organic-chemistry.org |

The Ritter reaction is a chemical process that converts a nitrile into an N-alkyl amide using an electrophilic alkylating agent, typically generated from an alkene or alcohol in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a carbocation, which is then attacked by the nitrogen of the nitrile to form a nitrilium ion that is subsequently hydrolyzed. wikipedia.orgmissouri.edu

In the context of dihydroisoquinoline synthesis, a key variation is the Ritter heterocyclization of allylbenzenes. researchgate.net This intramolecular approach allows for the construction of the heterocyclic ring. For instance, the reaction of natural allylbenzenes like myristicin (B1677595) or eugenol (B1671780) with various nitriles in the presence of acid yields the corresponding 3,4-dihydroisoquinoline derivatives. researchgate.net This method provides a direct pathway to the dihydroisoquinoline core from different starting materials than those used in the Bischler-Napieralski reaction.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. rsc.org MCRs have been successfully applied to the synthesis of diverse dihydroisoquinoline and tetrahydroisoquinoline analogs. rsc.org

One such example is a three-component reaction for synthesizing 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines. researchgate.netresearchgate.net This method is based on the cyclization of an alkyl- or alkoxybenzene with isobutyraldehyde (B47883) and a nitrile. researchgate.net Another approach involves an asymmetric three-component cascade reaction of N-heteroarenes (like isoquinoline), allenoates, and methyleneindolinones, catalyzed by a chiral N,N′-dioxide-Mg(II) complex, to yield chiral dihydroisoquinoline derivatives. chinesechemsoc.org These MCRs provide rapid access to complex molecular architectures from simple precursors, offering an advantage in generating libraries of substituted dihydroisoquinolines. rsc.org

Targeted Synthesis of Methylated 3,4-Dihydroisoquinoline Frameworks

The synthesis of specifically substituted dihydroisoquinolines, such as those with methyl groups on the carbocyclic ring or at the C1 position, requires careful selection of starting materials and reaction pathways.

While 3,4-dihydroisoquinolines themselves are achiral (unless bearing a chiral substituent), they are crucial precursors for the synthesis of chiral C1-substituted 1,2,3,4-tetrahydroisoquinolines, a core structure in many alkaloids. nih.govrsc.org The enantioselective synthesis of these derivatives often involves the asymmetric reduction of the C=N double bond of a 1-substituted-3,4-dihydroisoquinoline. nih.gov

Key strategies for achieving stereoselectivity include:

Catalytic Asymmetric Hydrogenation: This is one of the most effective methods, employing chiral transition-metal catalysts. mdpi.com Chiral ruthenium and iridium complexes have been used for the enantioselective hydrogenation of 1-alkyl 3,4-dihydroisoquinolines. mdpi.com

Asymmetric Addition Reactions: Chiral molecules can be synthesized via the catalytic asymmetric addition of organometallic reagents (e.g., dialkylzinc) to the C=N bond of 3,4-dihydroisoquinoline N-oxide derivatives, often utilizing a chiral auxiliary like a tartaric acid ester. researchgate.netresearchgate.net

Use of Chiral Hydride Reagents: The reduction of the imine bond can be achieved with chiral borane (B79455) reagents, such as diisopinocampheylborane, to yield products with high enantiomeric excess. nih.gov

These methods introduce chirality at the C1 position, converting the prochiral dihydroisoquinoline into an enantiomerically enriched tetrahydroisoquinoline derivative.

The synthesis of 1,6-dimethyl-3,4-dihydroisoquinoline requires strategies that can precisely place methyl groups on both the heterocyclic and carbocyclic portions of the molecule.

Introduction of the C1-Methyl Group: The most direct and common method for introducing a methyl group at the C1 position is through the Bischler-Napieralski reaction. The substituent at C1 is determined by the acyl group of the starting β-arylethylamide. rsc.org To obtain a 1-methyl derivative, one must start with an N-acetylated β-arylethylamine. The methyl group from the acetyl moiety becomes the C1-methyl group in the final dihydroisoquinoline product.

Introduction of the C6-Methyl Group: A methyl group on the aromatic ring, such as at the C6 position, must be present in the starting β-phenylethylamine precursor. To achieve the 6-methyl substitution pattern, the synthesis would begin with 2-(3-methylphenyl)ethylamine . During the Bischler-Napieralski cyclization, the electrophilic attack occurs at the carbon atom para to the activating methyl group on the benzene ring. This regioselectivity ensures the formation of the 6-methyl-3,4-dihydroisoquinoline (B11923659) isomer. The synthesis of 6-methyl-3,4-dihydroisoquinoline has been reported in the literature. rsc.org

Targeted Synthesis of this compound: By combining these two strategies, a logical synthetic route to this compound can be devised. The synthesis would proceed as follows:

Starting Material: 2-(3-methylphenyl)ethylamine.

Acetylation: This amine is acylated with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to form N-[2-(3-methylphenyl)ethyl]acetamide .

Cyclization: The resulting amide undergoes a Bischler-Napieralski cyclization using a dehydrating agent like POCl₃ or P₂O₅. The intramolecular electrophilic aromatic substitution yields the target compound, This compound .

Chemo-Enzymatic Functionalization Approaches in Dihydroisoquinoline Synthesis

The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, has emerged as a powerful strategy for the functionalization of dihydroisoquinolines. This approach leverages the high selectivity and mild reaction conditions of biocatalysts to achieve transformations that are often challenging with conventional chemical reagents. A primary focus in this area is the asymmetric reduction of the C=N bond of 3,4-dihydroisoquinolines to produce optically active 1-substituted tetrahydroisoquinolines, which are valuable chiral building blocks for numerous pharmaceuticals. acs.org

Detailed Research Findings

A significant advancement in this field is the application of imine reductases (IREDs) for the stereoselective reduction of 1-substituted-3,4-dihydroisoquinolines. acs.org Research has identified novel IREDs with high catalytic efficiency for these substrates. For instance, an imine reductase from Stackebrandtia nassauensis (SnIR) has demonstrated superior performance compared to other known IREDs for the reduction of 1-methyl-3,4-dihydroisoquinoline (B1216472). acs.org This enzyme exhibits high catalytic efficiency and enantioselectivity, affording the corresponding (S)-tetrahydroisoquinoline with excellent purity. acs.org

The process development for such enzymatic reductions often involves optimizing reaction conditions, including the use of co-solvents to improve substrate solubility. It has been shown that with optimized conditions, high substrate concentrations (up to 15 g/L) of 1-methyl-3,4-dihydroisoquinoline can be completely converted. acs.org This highlights the potential for scalable and efficient production of chiral tetrahydroisoquinolines.

The substrate scope of these enzymes is a critical aspect of their utility. Studies on SnIR have revealed that it can accept a range of 1-substituted-3,4-dihydroisoquinolines, although the efficiency and enantioselectivity can be influenced by the nature of the substituent at the 1-position. While alkyl-substituted dihydroisoquinolines are generally good substrates, bulkier aromatic substituents can lead to lower conversions and enantiomeric excess. acs.org

Interactive Data Table: Substrate Scope of Stackebrandtia nassauensis Imine Reductase (SnIR) in the Reduction of 1-Substituted-3,4-dihydroisoquinolines acs.org

| Substrate (1-Substituent) | Product | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

| Methyl | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) | >99 | 99 | S |

| Ethyl | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline | >99 | 99 | S |

| Propyl | 1-Propyl-1,2,3,4-tetrahydroisoquinoline | 95 | 99 | S |

| Isopropyl | 1-Isopropyl-1,2,3,4-tetrahydroisoquinoline | 15 | 86 | S |

| Phenyl | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 12 | 65 | S |

| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 5 | 80 | S |

Chemical Reactivity and Derivatization Studies of 1,6 Dimethyl 3,4 Dihydroisoquinoline Analogues

Cycloaddition Reactions Involving Dihydroisoquinoline Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic molecules in a stereocontrolled manner. The imine functionality within the 3,4-dihydroisoquinoline (B110456) ring system can participate as a key component in various cycloaddition reactions, leading to the formation of novel fused heterocyclic systems.

1,3-Dipolar Cycloadditions with Dihydroisoquinoline N-Oxides

The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org Dihydroisoquinoline N-oxides, which are nitrones, can act as 1,3-dipoles in these reactions. wikipedia.org These nitrones react with alkenes or alkynes to generate isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. wikipedia.org The reaction is a concerted, pericyclic process, and its regioselectivity is governed by the frontier molecular orbitals of the nitrone and the dipolarophile. wikipedia.org

In a specific example, the 1,3-dipolar cycloaddition of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) N-oxide with diketene (B1670635) was investigated. This reaction led to the formation of hexahydropyrrolo[2,1-a]isoquinolines through an initial cycloaddition followed by a novel consecutive rearrangement involving the cleavage of the N-O bond. researchgate.net This demonstrates the potential for complex molecular architectures to be accessed from dihydroisoquinoline N-oxides through cycloaddition cascades.

The general mechanism for the 1,3-dipolar cycloaddition of a dihydroisoquinoline N-oxide with an alkene is depicted below:

General Reaction Scheme:

Step 1: The dihydroisoquinoline is oxidized to the corresponding N-oxide (a nitrone).

Step 2: The nitrone undergoes a [3+2] cycloaddition with a dipolarophile (e.g., an alkene).

Step 3: A five-membered isoxazolidine ring is formed, fused to the isoquinoline (B145761) scaffold.

The regiochemistry of the addition is dependent on the electronic nature of the substituents on both the nitrone and the dipolarophile. wikipedia.org

[2+3] Cycloaddition with Dienophiles, such as Dimethyl Acetylenedicarboxylate (B1228247)

The imine bond of 3,4-dihydroisoquinolines can also react with certain dienophiles. For instance, azomethine imines, which can be generated from dihydroisoquinoline derivatives, undergo [3+2] cycloaddition reactions with acetylenic compounds like dimethyl acetylenedicarboxylate (DMAD). rsc.org This reaction leads to the formation of fused pyrazoline derivatives. rsc.org

While a specific study on 1,6-dimethyl-3,4-dihydroisoquinoline was not detailed in the provided search results, the reactivity of related azomethine imines is well-established. For example, azomethine imines generated from benzoylhydrazides bearing an alkyne chain react with methyl acetylenedicarboxylate to yield fused pyrazolines. rsc.org This suggests a probable reaction pathway for this compound derivatives under similar conditions.

Reduction and Hydrogenation Pathways to Tetrahydroisoquinoline Analogues

The reduction of the C=N double bond in 3,4-dihydroisoquinolines is a common and important transformation, leading to the corresponding 1,2,3,4-tetrahydroisoquinolines, a core structure in many alkaloids and pharmacologically active molecules. rsc.orgnih.gov

Several methods are available for this reduction:

Sodium Borohydride (B1222165) Reduction: A widely used method involves the use of reducing agents like sodium borohydride (NaBH₄). This reagent selectively reduces the imine bond to an amine. rsc.orgmdpi.com

Catalytic Hydrogenation: This process typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). rsc.orgnih.gov Catalytic hydrogenation is an effective method for the reduction of the dihydroisoquinoline ring system. rsc.org

Transfer Hydrogenation: Asymmetric transfer hydrogenation has also been employed for the conversion of dihydroisoquinolines to tetrahydroisoquinolines with high enantiomeric excess, using catalysts such as arene/Ru/TsDPEN complexes. organic-chemistry.org Another approach uses H₃N·BH₃ in the presence of a cobalt-amido cooperative catalyst for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, which can then be further reduced to the tetrahydroisoquinoline. nih.gov

The general transformation is illustrated in the following scheme:

General Reduction Scheme:

These reduction methods provide access to the saturated heterocyclic core of tetrahydroisoquinolines, which can then be further functionalized.

Functional Group Transformations and Side-Chain Modifications on the Dihydroisoquinoline Scaffold

Beyond reactions involving the core heterocyclic ring, the 3,4-dihydroisoquinoline scaffold can be modified by introducing or transforming functional groups and side chains, leading to a wide range of analogues with diverse properties.

Synthesis of N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized through a straightforward one-step reaction. nih.govacs.org This involves treating the 3,4-dihydroisoquinoline with various isothiocyanate derivatives under basic conditions, using potassium carbonate (K₂CO₃) in acetone (B3395972) at room temperature. nih.govacs.org The reaction proceeds quickly, typically within 5-30 minutes. acs.org

This synthetic protocol has been used to generate a library of compounds. The structure-activity relationship of these analogues has been studied, revealing that the nature of the substituent on the aryl ring influences their biological activity. nih.govnih.gov

| Analogue | Aryl Substituent | Reaction Time (min) | Reference |

|---|---|---|---|

| 1 | 4-Methylphenyl | 5-30 | nih.govacs.org |

| 2 | 2,4-Dichlorophenyl | 5-30 | nih.govacs.org |

| 4 | 4-Bromophenyl | 5-30 | nih.govacs.org |

| 7 | 3-Nitrophenyl | 5-30 | nih.govacs.org |

Introduction of Diverse Substituents (e.g., Halogens, Heterocycles)

The introduction of various substituents, such as halogens and other heterocyclic rings, onto the dihydroisoquinoline scaffold is a key strategy for modulating the physicochemical and biological properties of the resulting molecules.

Halogenation: Halogen atoms can be incorporated into the isoquinoline framework to influence potency and selectivity for biological targets. nih.gov For instance, a simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been developed based on a directed ortho-lithiation reaction. mdpi.com This fluorinated key intermediate can then be used in further transformations. mdpi.com The introduction of a fluorine atom has been shown to switch the selectivity of an inhibitor between two different enzymes. nih.gov

Introduction of Heterocycles: The dihydroisoquinoline scaffold can be appended with other heterocyclic moieties. For example, various derivatives of 3-substituted thiazolo[2,3-α]isoquinolines have been synthesized through the addition reaction of 3,4-dihydroisoquinolines with γ-mercapto-α,β-unsaturated methyl esters or α,β-unsaturated amides. nih.gov This reaction proceeds with good yields and significant diastereomeric ratios. nih.gov

These functionalization strategies highlight the versatility of the 3,4-dihydroisoquinoline core for the generation of diverse and complex molecules.

Creation of Tricyclic Isoquinoline Derivatives

The Castagnoli-Cushman reaction offers a powerful one-step approach to synthesize tricyclic fused 1,2,3,4-tetrahydroisoquinoline (B50084) systems. beilstein-journals.org This reaction typically involves the condensation of a cyclic imine, such as a 3,4-dihydroisoquinoline derivative, with a cyclic anhydride (B1165640). mdpi.com While specific studies on this compound are limited in publicly available literature, the reactivity of the closely related 1-methyl-3,4-dihydroisoquinoline (B1216472) provides a strong model for the expected chemical behavior.

In a representative study, 1-methyl-3,4-dihydroisoquinoline was reacted with various cyclic anhydrides, including succinic and glutaric anhydrides, in xylene under an inert atmosphere at 120 °C. beilstein-journals.org This reaction leads to the formation of benzo[a]quinolizidinone and pyrrolo[2,1-a]isoquinolinone skeletons. The reaction proceeds through a [4+2]-type cyclocondensation, where the imine reacts with the enolized form of the anhydride. beilstein-journals.orgresearchgate.net

The reaction of 1-methyl-3,4-dihydroisoquinoline with succinic anhydride yields a pyrrolo[2,1-a]isoquinoline (B1256269) derivative, while the reaction with glutaric anhydride results in a benzo[a]quinolizidine system. beilstein-journals.org The structures and relative configurations of these newly formed tricyclic compounds have been established using 1D and 2D NMR techniques. For instance, the reaction with thiodiacetic anhydride afforded the angularly substituted trans-2-thiabenzo[a]quinolizidinone. beilstein-journals.org

The following table summarizes the types of tricyclic systems that can be generated from the reaction of 1-methyl-3,4-dihydroisoquinoline with different cyclic anhydrides, which serves as a predictive model for the reactivity of this compound.

| Cyclic Anhydride | Resulting Tricyclic System |

|---|---|

| Succinic Anhydride | Pyrrolo[2,1-a]isoquinoline |

| Glutaric Anhydride | Benzo[a]quinolizidine |

| Diglycolic Anhydride | Oxabenzo[a]quinolizidinone |

| Thiodiacetic Anhydride | Thiabenzo[a]quinolizidinone |

Novel Derivatization Strategies for Enhancing Molecular Complexity

Beyond the creation of tricyclic systems, various novel derivatization strategies have been developed to enhance the molecular complexity of 3,4-dihydroisoquinoline analogues. These methods often involve multicomponent reactions and cycloadditions, providing access to a diverse range of functionalized heterocyclic compounds.

One of the most versatile and widely studied strategies is the 1,3-dipolar cycloaddition of isoquinolinium N-ylides. nih.govresearchgate.netrsc.org These ylides, which can be generated in situ from the corresponding 3,4-dihydroisoquinoline, are reactive intermediates that readily participate in cycloaddition reactions with a variety of dipolarophiles. rsc.orgrsc.orgua.es

For a this compound analogue, the corresponding isoquinolinium N-ylide can be generated and subsequently trapped with electron-deficient alkenes or alkynes to afford complex pyrrolo[2,1-a]isoquinoline derivatives. nih.govnih.gov This multicomponent approach allows for the rapid construction of intricate molecular scaffolds from simple starting materials.

The reaction of a 3,4-dihydroisoquinoline with a 2-bromoacetophenone (B140003) derivative in the presence of a base can generate an isoquinolinium ylide. This ylide can then undergo a 1,3-dipolar cycloaddition with a dipolarophile, such as a non-symmetrical acetylene, to yield highly substituted pyrrolo[2,1-a]isoquinolines. nih.gov The reaction conditions, including the choice of solvent and catalyst, can influence the efficiency and selectivity of the cycloaddition. acs.orgresearchgate.net

Recent advancements in this area include the use of copper-catalyzed condensation/addition/oxidation/cyclization cascade reactions involving tetrahydroisoquinolines, terminal alkynes, and aldehydes to synthesize pyrrolo[2,1-a]isoquinolines. acs.orgrsc.org Furthermore, substrate-controlled [4+2] and [3+2] annulations of ninhydrin-derived Morita-Baylis-Hillman (MBH) adducts with 3,4-dihydroisoquinolines have been developed to produce novel polycyclic frameworks. nih.gov In one instance, the reaction of 1-methyl-3,4-dihydroisoquinoline with a ninhydrin-derived MBH carbonate resulted in a product containing two vicinal tetrasubstituted carbon stereocenters in high yield. nih.gov

Another innovative approach involves the reaction of 3,4-dihydroisoquinolines with isocyanides in the presence of a ketone. Depending on the substituents on the benzimidazole (B57391) precursor, this can lead to the formation of novel 1,5-benzodiazepines or 3,4-dihydroquinoxalines in a catalyst-free manner. semanticscholar.org Additionally, the reaction of 8-fluoro-3,4-dihydroisoquinoline with organolithium reagents has been shown to be an effective method for introducing substituents at the 1-position, leading to novel 1,8-disubstituted tetrahydroisoquinolines. mdpi.com

The table below showcases various novel derivatization strategies applicable to 3,4-dihydroisoquinoline analogues, which are expected to be translatable to this compound.

| Reaction Type | Reactants | Resulting Product Class |

|---|---|---|

| 1,3-Dipolar Cycloaddition | 3,4-Dihydroisoquinoline, 2-Bromoacetophenone, Acetylenic Dipolarophile | Pyrrolo[2,1-a]isoquinolines |

| Cu-Catalyzed Cascade | Tetrahydroisoquinoline, Terminal Alkyne, Aldehyde | Pyrrolo[2,1-a]isoquinolines |

| [3+2] Annulation | 3,4-Dihydroisoquinoline, Ninhydrin-derived MBH Carbonate | Tetrahydropyrrolo[2,1-a]isoquinolines |

| Three-Component Reaction | Benzimidazole derivative, Isocyanide, Ketone | 1,5-Benzodiazepines or 3,4-Dihydroquinoxalines |

| Nucleophilic Addition | 8-Fluoro-3,4-dihydroisoquinoline, Organolithium Reagent | 1,8-Disubstituted Tetrahydroisoquinolines |

Mechanistic Research on the Biological Activity of 1,6 Dimethyl 3,4 Dihydroisoquinoline Analogues in Vitro and Preclinical Models

Cellular Pathway Modulation by Dihydroisoquinoline Compounds (In Vitro Models)

Dihydroisoquinoline compounds and their analogues represent a significant class of heterocyclic molecules that have been extensively studied for their diverse biological activities. These activities often stem from their ability to modulate key cellular pathways involved in various pathological conditions. In vitro models provide a crucial platform for elucidating the specific mechanisms through which these compounds exert their effects at a cellular level. Research has demonstrated that dihydroisoquinoline derivatives can influence a range of pathways, including those central to inflammation, cell division, and microbial growth.

Inhibition of Nuclear Factor-kB (NF-kB) Pathway by Dihydroisoquinoline Derivatives

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of cellular responses to inflammatory stimuli. nih.govresearchgate.net Dysregulation of the NF-κB pathway is associated with chronic inflammatory diseases and certain types of cancer. mdpi.com Dihydroisoquinoline derivatives have emerged as potential modulators of this pathway. Under normal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory signals, IκB proteins are degraded, allowing NF-κB dimers to move into the nucleus and activate the transcription of target genes. nih.gov

Studies on various heterocyclic analogues, including quinolines and isoquinolines, have shown they can interfere with this process. For instance, some derivatives have been found to inhibit NF-κB-induced gene expression. nih.govmdpi.com Certain isoquinoline (B145761) alkaloids can suppress the activation of IKK (IκB kinase), the phosphorylation and subsequent degradation of IκBα, and the nuclear translocation of the p65 subunit of NF-κB. mdpi.com For example, 6,7-dihydroxy-3,4-dihydroisoquinoline has been identified as a novel inhibitor of NF-κB in murine mammary cancer cells. semanticscholar.org This inhibition of the NF-κB signaling cascade is a key mechanism behind the anti-inflammatory and potential anti-cancer properties of these compounds. mdpi.comnih.gov

Tubulin Polymerization Inhibition in Cancer Cell Lines

Microtubules, dynamic polymers of α/β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes like mitosis and cell division. nih.gov Consequently, the tubulin system is a well-established target for the development of anticancer drugs. nih.gov Dihydroisoquinoline derivatives have been designed and evaluated as inhibitors of tubulin polymerization, showing potential as cytotoxic agents against cancer cell lines. nih.govnih.gov

These compounds often act by binding to the colchicine-binding site on tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.govrsc.org For example, a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were synthesized and tested for cytotoxic activities against the CEM leukemia cell line, with some compounds showing potent activity. nih.gov Similarly, 5,6-dihydroindolo[2,1-a]isoquinolines with hydroxy substitutions were found to be active inhibitors of tubulin polymerization. nih.gov The potency of these derivatives is often linked to specific structural features, with hydroxy groups and certain alkyl substitutions enhancing activity. nih.gov The data suggest that this inhibitory action on tubulin is a primary mechanism for the cytostatic activity observed in cancer cells. nih.gov

Table 1: Tubulin Polymerization Inhibition by Dihydroisoquinoline Derivatives

| Compound | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6b) | Tubulin Polymerization | 11 ± 0.4 µM | nih.gov |

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6c) | Tubulin Polymerization | 3.1 ± 0.4 µM | nih.gov |

| 1,4-disubstituted-3,4-dihydroisoquinoline (Compound 21) | CEM leukemia cell line | 4.10 µM | nih.gov |

| 1,4-disubstituted-3,4-dihydroisoquinoline (Compound 32) | CEM leukemia cell line | 0.64 µM | nih.gov |

| Colchicine (B1669291) (Reference) | Tubulin Polymerization | 2.1 ± 0.1 µM | nih.gov |

Anti-Inflammatory Mechanisms Investigated In Vitro

The anti-inflammatory properties of dihydroisoquinoline derivatives are primarily linked to their ability to modulate key inflammatory pathways. As discussed, the inhibition of the NF-κB pathway is a central mechanism. nih.gov By preventing the activation of NF-κB, these compounds can down-regulate the expression of numerous pro-inflammatory mediators, including cytokines like TNF-α and interleukins, as well as enzymes such as cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Antibacterial Activity of Isoquinoline Derivatives

The isoquinoline scaffold is present in many natural and synthetic compounds that exhibit a broad range of biological properties, including significant antibacterial activity. mdpi.comuts.edu.au This has made them an attractive framework for the development of new antimicrobial agents, particularly against drug-resistant bacterial strains. mdpi.com

Derivatives of isoquinoline have demonstrated efficacy against a variety of Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, and Enterococcus faecium. mdpi.commdpi.com For instance, a new class of alkynyl isoquinolines showed strong bactericidal activity against a plethora of Gram-positive bacteria, including methicillin- and vancomycin-resistant S. aureus strains. mdpi.com The mechanism of action can vary; some isoquinoline-based compounds are known to interfere with bacterial DNA gyrase and topoisomerase IV activity, while others may disrupt cell membrane integrity or inhibit key enzymes in bacterial replication. mdpi.cominternationalscholarsjournals.com

Table 2: Antibacterial Activity of Isoquinoline Derivatives (MIC values)

| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline (Compound 8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (Compound 8f) | Staphylococcus aureus | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (Compound 8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (Compound 8d) | Enterococcus faecium | 128 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (Compound 8f) | Enterococcus faecium | 64 µg/mL | mdpi.com |

| Alkynyl Isoquinoline (HSN584 & HSN739) | MRSA | 4-8 µg/mL | mdpi.com |

| 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,- tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0-24.0 µg/mL | internationalscholarsjournals.com |

Anti-HIV Activity in Lymphocytes In Vitro

The human immunodeficiency virus (HIV) remains a major global health challenge, necessitating the search for novel antiviral agents. nih.gov Dihydroisoquinoline derivatives have been investigated for their potential to inhibit HIV replication. nih.gov Research has focused on their ability to target key viral enzymes, such as HIV-1 integrase (IN), which is essential for integrating the viral DNA into the host cell's genome. nih.gov

A series of 1,2-dihydroisoquinoline (B1215523) derivatives were designed and synthesized as potential HIV-1 integrase inhibitors. nih.gov In vitro biochemical assays confirmed that several of these compounds demonstrated significant inhibition against the strand transfer process of HIV-1 IN and showed noteworthy antiviral activity with reduced cytotoxicity in TZM-bl cell lines. nih.gov Other studies have suggested that isoquinoline derivatives can interfere with the virus's entry into target cells. mdpi.com The development of these compounds provides a backbone for creating next-generation inhibitors against HIV. nih.gov

Structure-Activity Relationship (SAR) Studies for 1,6-Dimethyl-3,4-dihydroisoquinoline and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govnuph.edu.ua For this compound and its analogues, SAR studies have been instrumental in optimizing their therapeutic potential across various biological targets. scispace.comresearchgate.net

These studies have revealed that the biological activity of tetrahydroisoquinoline (THIQ) and dihydroisoquinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. nuph.edu.uaresearchgate.net For instance, in the context of tubulin polymerization inhibition, the presence of hydroxyl groups is often crucial for activity, whereas methoxy (B1213986) derivatives may be less potent. nih.gov The position of these substitutions also plays a vital role.

In the development of P-glycoprotein (P-gp) ligands, SAR studies on tetrahydroisoquinoline derivatives explored the effects of bioisosteric replacement and molecular flexibility. nih.gov It was found that specific substitutions, such as a 2-biphenyl derivative, led to strong P-gp substrates. nih.gov For antibacterial activity, substitutions at both the 1 and 2-positions of the isoquinoline ring can enhance activity and selectivity. semanticscholar.org Similarly, for anti-HIV activity, SAR studies on 1,2-dihydroisoquinolines showed that derivatives bearing a 7-nitro function were significantly more potent as integrase inhibitors than those with a 7-fluoro function. nih.gov These SAR analyses highlight that electron-donating, electron-withdrawing, and various heterocyclic functional groups on the dihydroisoquinoline backbone are key in modulating the biological potential of these compounds. nuph.edu.ua

Impact of Substituent Position and Nature on Biological Efficacy

The biological profile of this compound analogues is highly sensitive to the type and location of substituent groups on the isoquinoline core. The core structure itself, a 3,4-dihydroisoquinoline (B110456), is a prevalent scaffold in numerous biologically active natural products and synthetic compounds, known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govsemanticscholar.org

Alterations at the C1 and C3 positions, in particular, have been shown to be pivotal. For instance, in the broader class of isoquinoline derivatives, substitution at the 3-position has been correlated with enhanced anticancer activity. semanticscholar.org Studies on various 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated that the nature of these substituents directly influences their potency as smooth muscle relaxants. mdpi.com

The aromatic ring of the dihydroisoquinoline scaffold also presents opportunities for modification. The introduction of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens) can alter the electronic properties of the molecule, thereby affecting its ability to interact with biological targets. For example, in a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, the presence of a fluorine atom at the C7 position was a feature of the lead compound identified as a potent PARP inhibitor. nih.gov Similarly, methoxy substitutions at the C6 and C7 positions are common in isoquinoline alkaloids and are often crucial for their biological function. nih.gov

The following table summarizes the general impact of substituent variations on the biological efficacy of dihydroisoquinoline analogues based on preclinical research findings.

| Position of Substitution | Nature of Substituent | Observed Impact on Biological Efficacy | Example Activities |

|---|---|---|---|

| C1 | Aryl or Alkyl Groups | Significantly influences target binding and potency. Bulky aryl groups can introduce axial chirality, affecting receptor interaction. | Anticancer (Tubulin Polymerization Inhibition), Neuroprotective nih.govsemanticscholar.org |

| C3 | Alkyl Groups (e.g., Isopropyl, Methyl) | Modulates potency and selectivity. Can be critical for establishing specific stereochemical configurations that enhance activity. | Spasmolytic, Neuroprotective nih.govmdpi.com |

| C6 | Methoxy or Methyl Groups | Can enhance lipophilicity and influence metabolic stability and target interaction. Often present in naturally occurring, active alkaloids. | Antidepressant, Neuroprotective nih.govsemanticscholar.org |

| C7 | Methoxy or Halogen Groups | Alters electronic distribution and can improve pharmacokinetic properties or inhibitory potential. | PARP Inhibition nih.gov |

| Nitrogen (N2) | Propargyl Group | Can introduce new mechanisms of action, such as enzyme inhibition (e.g., MAO-B inhibition). | Neuroprotective nih.gov |

Stereochemical Influences on Pharmacological Profiles

The three-dimensional structure of drug molecules is a critical factor in their interaction with chiral biological systems such as receptors and enzymes. nih.gov For analogues of this compound, which possess at least two chiral centers (C1 and C6, and potentially others depending on substitution), stereochemistry plays a defining role in their pharmacological profiles.

Chirality introduced at the C1 position of 1-substituted-1,2,3,4-tetrahydroisoquinolines is known to be vital for various biological activities. nih.gov The spatial arrangement of substituents creates distinct enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images), which can exhibit markedly different potencies and even opposing biological effects.

A pertinent example is found in studies of 1,3-dimethyl-N-propargyl tetrahydroisoquinoline, a related analogue. Research demonstrated that the cis and trans diastereomers had different neuroprotective functions against MPTP-induced neurotoxicity. nih.gov Both isomers were found to prevent bradykinesia and the loss of tyrosine hydroxylase positive cells, but the trans isomer showed greater efficacy in preventing the decrease in dopamine (B1211576) levels. nih.gov This highlights that the relative orientation of the methyl groups at the C1 and C3 positions is crucial for the compound's mechanism of action.

The absolute configuration (R or S) at a chiral center can also determine efficacy. Enantioselective reduction methods are employed to synthesize specific enantiomers of 1-substituted dihydroisoquinolines, allowing for the evaluation of individual stereoisomers. nih.gov For instance, in the enantioselective reduction of 1-phenyl-3,4-dihydroisoquinolines, the presence of electron-donating or electron-withdrawing groups on the phenyl ring was found to influence the resulting enantiomeric excess, indicating that electronic factors can affect the stereochemical outcome of synthesis and, by extension, the biological profile of the final product. nih.gov

The influence of stereochemistry on the pharmacological activity of dihydroisoquinoline analogues is summarized in the table below.

| Stereochemical Feature | Description | Impact on Pharmacological Profile | Example |

|---|---|---|---|

| Enantiomers (R/S Configuration) | Mirror-image isomers at a single chiral center (e.g., C1). | One enantiomer (eutomer) may be significantly more potent or have a different biological activity than the other (distomer). | The two enantiomers of a chiral drug can have different rates of metabolism, bioavailability, and toxicity. nih.gov |

| Diastereomers (cis/trans Isomerism) | Stereoisomers with different configurations at one or more, but not all, of the equivalent chiral centers. Refers to the relative orientation of substituents. | Diastereomers often have distinct physical properties and pharmacological activities due to different shapes and abilities to fit into a biological target. | Trans and cis isomers of 1,3-dimethyl-N-propargyl THIQ exhibited different neuroprotective functions. nih.gov |

| Atropisomerism (Axial Chirality) | Stereoisomerism resulting from hindered rotation around a single bond, such as the bond connecting a bulky C1-aryl substituent to the isoquinoline core. | Can lead to stable, non-interconverting stereoisomers with potentially different biological activities. | Observed in certain 1-aryl-3,4-dihydroisoquinolines where bond rotation is sufficiently restricted. researchgate.net |

Computational and Theoretical Investigations of 1,6 Dimethyl 3,4 Dihydroisoquinoline

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and molecular stability, which collectively dictate the chemical nature of the compound.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic molecules. nih.govresearchgate.net Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311+G(d,p), are frequently used to optimize molecular geometries and calculate vibrational frequencies. nih.govresearchgate.net

For 1,6-Dimethyl-3,4-dihydroisoquinoline, DFT calculations can be applied to explore potential reaction pathways, such as its synthesis or degradation. By locating transition states and calculating activation energies, DFT provides a quantitative understanding of reaction kinetics. scirp.org For instance, theoretical studies on cycloaddition reactions involving similar heterocyclic systems have successfully elucidated stepwise versus concerted mechanisms, demonstrating the predictive power of this approach. researchgate.net Such calculations would be invaluable in predicting the regioselectivity and stereoselectivity of reactions involving the dihydroisoquinoline core, rationalizing how the electronic influence of the two methyl groups directs chemical transformations.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity and its participation in charge-transfer interactions. irjweb.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. scirp.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.com For this compound, the HOMO is expected to be localized primarily on the π-system of the aromatic ring and the nitrogen atom, while the LUMO would be distributed over the aromatic and imine moieties. The calculated energies of these orbitals allow for the determination of various global reactivity descriptors, which predict the molecule's behavior in chemical reactions.

Table 1: Illustrative Quantum Chemical Parameters for this compound Note: These values are representative examples based on calculations for similar heterocyclic systems and are for illustrative purposes.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.45 |

| LUMO Energy | ELUMO | - | -1.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | IP | -EHOMO | 6.45 |

| Electron Affinity | EA | -ELUMO | 1.75 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 |

| Chemical Potential | μ | -(IP + EA) / 2 | -4.10 |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction, translating complex electronic data into a familiar language of Lewis structures, lone pairs, and bonding orbitals. researchgate.net This method investigates intramolecular interactions, such as hyperconjugation, which are crucial for molecular stability.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule by illustrating the charge distribution. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the nitrogen atom due to its lone pair of electrons, indicating this is the primary site for electrophilic attack and hydrogen bond acceptance. Regions of positive potential (blue) would likely be found on the hydrogen atoms, particularly those of the methyl groups and the aromatic ring. This mapping provides a clear rationale for the molecule's intermolecular interactions and preferred orientation when approaching other molecules or receptor sites. nih.gov

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov These studies are essential in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.

Tubulin: Tubulin is a critical protein involved in microtubule formation, making it a prime target for anticancer agents. nih.gov Inhibitors often bind at the colchicine (B1669291) binding site, disrupting microtubule dynamics. mdpi.com Docking this compound into this site (e.g., PDB: 1SA0) would help evaluate its potential as an anticancer agent. nih.gov Studies on similar dihydroisoquinoline inhibitors have shown that the aromatic rings can occupy hydrophobic pockets within the binding site. nih.gov Key interactions often involve hydrogen bonding with residues like Cys241 and hydrophobic interactions with Leu248, Leu255, and Ala316. nih.govnih.gov The specific placement of the dimethyl-substituted ring within this site would be critical for determining its binding affinity and inhibitory potential.

Table 2: Illustrative Molecular Docking Results for this compound Note: These values are hypothetical and serve to illustrate the typical output of a molecular docking study.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| MAO-B | 2V5Z | -8.5 | Tyr398, Tyr435 | π-π Stacking |

| Ile199, Leu171 | Hydrophobic | |||

| Tubulin | 1SA0 | -7.9 | Cys241 | Hydrogen Bond (acceptor) |

| Leu248, Ala316 | Hydrophobic |

Conformational Analysis and Dynamic Simulations of Dihydroisoquinoline Systems

The conformational landscape of a molecule is a critical determinant of its physical, chemical, and biological properties. For this compound, the dihydroisoquinoline core, a partially unsaturated bicyclic system, is the primary focus of conformational analysis. This ring system can be conceptualized as a cyclohexene (B86901) ring fused to a benzene (B151609) ring. The presence of the double bond between N2 and C1 introduces a degree of planarity, while the C3 and C4 atoms allow for puckering of the dihydro part of the ring.

Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound in a simulated environment, such as in a solvent, over a period of time. These simulations can provide insights into the conformational transitions and the stability of different conformers. By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the energy landscape and identify the most populated conformational states. Although specific MD simulations for this compound have not been detailed in the available literature, the methodology is widely applied to understand the dynamic nature of bioactive molecules and their interactions with biological targets.

Table 1: Theoretical Conformational Parameters of Dihydroisoquinoline Systems

| Parameter | Description | Expected Influence on this compound |

| Ring Puckering | The non-planar conformation of the dihydro portion of the isoquinoline (B145761) ring. | The dihydroisoquinoline ring is expected to adopt a half-chair or sofa conformation to minimize steric strain. |

| Dihedral Angles | The angles between planes defined by sets of four atoms. | Key dihedral angles along the C3-C4 bond will define the extent of ring puckering. |

| Energy Minima | The conformers corresponding to the lowest points on the potential energy surface. | Computational methods would identify the most stable conformers, likely differing in the orientation of the C3 and C4 atoms relative to the plane of the aromatic ring. |

In Silico Approaches to Evaluate Potential Bioactivity

In silico methods are instrumental in the early stages of drug discovery for predicting the potential biological activities of a compound, thereby prioritizing experimental screening efforts. For the 3,4-dihydroisoquinoline (B110456) scaffold, various in silico studies have been conducted to evaluate the bioactivity of its derivatives. nih.govmdpi.com

Molecular docking is a prominent in silico technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. Studies on other 3,4-dihydroisoquinoline derivatives have employed molecular docking to investigate their potential as anticancer agents by targeting enzymes like leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.govmdpi.comnih.gov For this compound, a similar approach could be undertaken. This would involve generating a 3D model of the compound and docking it into the active sites of various known cancer-related proteins to predict its binding affinity and interaction patterns. The docking scores and binding modes would provide a preliminary assessment of its potential as an anticancer agent.

Pharmacophore modeling is another valuable in silico tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. By aligning a set of active molecules, a common pharmacophore model can be generated. While a specific pharmacophore model for this compound has not been reported, models developed for other classes of dihydroisoquinoline derivatives could be used to assess its potential fit and, by extension, its likely bioactivity.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For dihydroisoquinoline derivatives, 3D-QSAR studies have been performed to correlate their structural features with their inhibitory activity against specific targets. nih.gov Should a series of related compounds including this compound be synthesized and tested, QSAR modeling could be a powerful tool to understand the structural requirements for a particular biological effect.

Table 2: In Silico Bioactivity Prediction Approaches for Dihydroisoquinoline Derivatives

| In Silico Method | Application to this compound | Potential Predicted Bioactivities |

| Molecular Docking | Prediction of binding to cancer-related protein targets. | Anticancer, enzyme inhibition. nih.gov |

| Pharmacophore Modeling | Comparison with existing pharmacophores for known biological targets. | A wide range of activities, depending on the pharmacophore model used. |

| ADMET Prediction | Assessment of absorption, distribution, metabolism, excretion, and toxicity properties. | Drug-likeness and potential for oral bioavailability. |

Analytical Methodologies for Characterizing 1,6 Dimethyl 3,4 Dihydroisoquinoline in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of 1,6-Dimethyl-3,4-dihydroisoquinoline. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR, the chemical shifts (δ), signal multiplicity (e.g., singlet, triplet), and coupling constants (J) reveal the connectivity of protons. For the dihydroisoquinoline core, distinct signals are expected for the aromatic protons, the aliphatic protons at the C3 and C4 positions, and the two methyl groups. The protons of the methyl group at the C1 position typically appear as a singlet in the aliphatic region, while the C6-methyl protons resonate as a singlet in the aromatic methyl region. The methylene (B1212753) protons at C3 and C4 usually present as triplets, assuming coupling only with their immediate neighbors.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. Key signals include the imine carbon (C1), which is significantly downfield, carbons of the aromatic ring, the aliphatic carbons at C3 and C4, and the carbons of the two methyl groups.

It is a noteworthy phenomenon in the study of 3,4-dihydroisoquinolines that ¹H NMR spectra can sometimes be anomalous, exhibiting extreme line broadening. ias.ac.in This can result in the signals for protons at the C1 and C3 positions becoming indistinct or even disappearing entirely. ias.ac.in This effect is often attributed to factors such as solvent impurities or slow conformational exchanges on the NMR timescale.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Dihydroisoquinoline Analogs in CDCl₃ Data is for illustrative purposes based on closely related compounds.

| Nucleus | Position/Group | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic (C5, C7, C8) | ~7.0-7.3 | Signals for protons on the benzene (B151609) ring. |

| ¹H | C4-H₂ | ~2.7 | Triplet, benzylic methylene protons. |

| ¹H | C3-H₂ | ~3.7 | Triplet, methylene protons adjacent to nitrogen. |

| ¹H | C1-CH₃ | ~2.4 | Singlet, methyl group on the imine carbon. |

| ¹H | C6-CH₃ | ~2.3 | Singlet, methyl group on the aromatic ring. |

| ¹³C | C1 (Imine) | ~160-165 | Quaternary carbon of the C=N bond. |

| ¹³C | Aromatic Carbons | ~125-140 | Multiple signals for the benzene ring carbons. |

| ¹³C | C3 | ~47 | Aliphatic methylene carbon adjacent to nitrogen. |

| ¹³C | C4 | ~25 | Aliphatic benzylic methylene carbon. |

| ¹³C | C1-CH₃ | ~18-23 | Methyl carbon attached to the imine. |

| ¹³C | C6-CH₃ | ~18-22 | Methyl carbon attached to the aromatic ring. |

Mass Spectrometry (MS) Techniques (FAB, EI-MS, GC-MS, LC-MS) for Purity and Molecular Weight Determination

Mass spectrometry is indispensable for determining the molecular weight of this compound and assessing its purity. The molecular formula C₁₁H₁₃N corresponds to a molecular weight of approximately 159.23 g/mol .

Electron Ionization Mass Spectrometry (EI-MS) is a common technique where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, which confirms the molecular weight. The fragmentation pattern provides structural information and serves as a fingerprint for the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov The sample is vaporized and separated on a GC column before entering the mass spectrometer. This technique is excellent for assessing purity, as it can separate volatile impurities from the main compound, with each component being identified by its mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or thermally sensitive compounds. mdpi.com The compound is separated via HPLC or UPLC and then introduced into the mass spectrometer, often using soft ionization techniques like Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. mdpi.com

Fast Atom Bombardment (FAB) is another soft ionization technique that can be used to generate a protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight with minimal fragmentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides clear evidence for its key structural features. mdpi.com

The most characteristic absorption is the C=N (imine) stretch, which is a strong band typically appearing in the 1620-1665 cm⁻¹ region. mdpi.com Other significant absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (typically 2850-2960 cm⁻¹). Aromatic C=C stretching vibrations are also observed in the 1450-1600 cm⁻¹ range.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=N (Imine) | Stretch | 1620 - 1665 |

| Aromatic C-H | Stretch | 3010 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful analytical techniques for separating, identifying, and quantifying components in a mixture. These methods are routinely used to determine the purity of this compound samples. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 or phenyl column) is used with a polar mobile phase. rsc.org

A typical setup might employ a gradient elution system, where the composition of the mobile phase (e.g., a mixture of acetonitrile, methanol, and an aqueous buffer like trifluoroacetic acid) is changed over time to achieve optimal separation of the target compound from any impurities, starting materials, or byproducts. rsc.org Detection is often performed using a Photodiode Array (PDA) detector, which provides UV-Vis spectra for each separated peak, aiding in peak identification and purity assessment. rsc.org Coupling HPLC with a mass spectrometer (LC-MS) provides an even higher level of confidence in peak identification. mdpi.com

Neurochemical and Neurobiological Investigations of Dihydroisoquinoline Analogues Preclinical Focus

Modulation of Catecholaminergic Systems by Dihydroisoquinolines

Dihydroisoquinoline derivatives, particularly the dopamine-derived tetrahydroisoquinolines (TIQs), have been shown to modulate catecholaminergic systems. Catecholamine-synthesizing neurons are widely distributed throughout the brain and peripheral organs, and certain TIQs, such as salsolinol (B1200041), may act as neuromodulators within these systems. researchgate.netdoaj.org Exogenous administration of salsolinol has been demonstrated to play a role in catecholaminergic regulatory processes, including the regulation of prolactin release. researchgate.net

The interaction of these compounds with catecholaminergic pathways is complex. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous brain amine, is considered an endogenous regulator of dopaminergic activity. nih.gov Research suggests that 1MeTIQ can antagonize the increase in dopamine (B1211576) metabolism in certain brain regions. nih.gov The structural similarity of these tetrahydroisoquinolines to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is known to affect the dopaminergic system, has prompted further investigation into their roles. researchgate.netnih.gov

| Compound | Effect on Catecholaminergic System | Reference |

| Salsolinol | May act as a neuromodulator in catecholamine synthesizing neurons and is involved in the regulation of prolactin release. | researchgate.net |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Acts as an endogenous regulator of dopaminergic activity and can antagonize increases in dopamine metabolism. | nih.gov |

Neuroprotective Efficacy of Dihydroisoquinoline Derivatives (Preclinical Models)

Preclinical studies have highlighted the neuroprotective potential of several dihydroisoquinoline derivatives. Tetrahydroisoquinoline (THIQ) and its derivatives have demonstrated significant neuroprotective, anti-inflammatory, and antioxidative properties in various models. nih.gov

1MeTIQ has shown promise in protecting neurons from excitotoxic lesions. nih.gov It has been found to offer neuroprotection by inhibiting glutamate-induced excitotoxicity. nih.govmerckmillipore.com Specifically, 1MeTIQ has been shown to prevent glutamate-induced cell death and calcium influx in granular cell cultures. merckmillipore.com Furthermore, in cultured rat mesencephalic neurons, 1MeTIQ exerted neuroprotective action against several dopaminergic neurotoxins, including 1-methyl-4-phenylpyridinium ion, 6-hydroxydopamine, and rotenone. nih.gov This effect was found to be stereoselective, with the (R)-enantiomer being more effective. nih.gov

Other isoquinoline (B145761) alkaloids have also been investigated for their neuroprotective effects. For example, tetrandrine (B1684364) has been shown to protect cells by reducing mitochondrial transmembrane potential and inhibiting caspase-3 activation. mdpi.com Similarly, berberine (B55584) can inhibit intracellular calcium overload, a factor in oligodendrocyte death. mdpi.com

| Derivative | Preclinical Model | Neuroprotective Mechanism | Reference |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Cultured rat mesencephalic neurons | Protection against various dopaminergic neurotoxins. | nih.gov |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Mouse embryonic primary cell cultures | Inhibition of glutamate-induced excitotoxicity. | merckmillipore.com |

| Tetrandrine | Ischemia/reperfusion injury models | Reduction of mitochondrial transmembrane potential and inhibition of caspase-3. | mdpi.com |

| Berberine | Excitatory amino acid toxicity models | Inhibition of intracellular calcium overload. | mdpi.com |

Research on Salsolinol Analogues and Their Neurobiological Relevance

Salsolinol (1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) is a dopamine analogue that has been extensively studied for its neurobiological effects. acs.orgnih.gov Its presence has been confirmed in both human and rodent brains, particularly in dopamine-rich regions. acs.orgnih.gov

Research has revealed a dual nature of salsolinol's activity. At lower concentrations (50 and 100 µM), it exhibits distinct neuroprotective properties, antagonizing the pro-apoptotic and neurotoxic effects of glutamate. nih.gov However, at higher concentrations (500 µM), it can induce neurotoxic effects. nih.gov Both the (R) and (S) enantiomers of salsolinol have demonstrated neuroprotective potential in vitro. acs.org

The N-methylated derivative of (R)-salsolinol, N-methyl-(R)-salsolinol (NMSAL), has also been a subject of investigation. While some reports have suggested its neurotoxicity to dopaminergic neurons, other studies have shown that it does not exhibit toxic effects on SH-SY5Y neuroblastoma cells at concentrations up to 750 µM. acs.orgnih.gov The oxidation product of NMSAL, the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+), has been found to accumulate in the striatum and substantia nigra following NMSAL injection. acs.org

| Salsolinol Analogue | Concentration | Observed Effect (in vitro) | Reference |

| Salsolinol | 50 µM | Neuroprotective against glutamate-induced damage. | nih.gov |

| Salsolinol | 100 µM | Neuroprotective against glutamate-induced damage. | nih.gov |

| Salsolinol | 500 µM | Neurotoxic effect. | nih.gov |

| N-methyl-(R)-salsolinol (NMSAL) | Up to 750 µM | No toxic effect on SH-SY5Y neuroblastoma cells. | acs.org |

Involvement in Specific Metabolic Pathways Relevant to Neuroscience (e.g., Dopamine Degradation)

Dihydroisoquinoline analogues are closely linked to dopamine metabolism. Salsolinol itself is an endogenous metabolite of dopamine. researchgate.net It can be formed in the brain through the condensation of dopamine with aldehydes, such as acetaldehyde, which is particularly relevant in the context of ethanol (B145695) consumption. nih.gov

The metabolic pathway of salsolinol involves N-methylation by N-methyltransferase to produce N-methyl-(R)-salsolinol. researchgate.net This can be further oxidized to form the 1,2-dimethyl-3,4-dihydroisoquinoline intermediate, which is then metabolized by monoamine oxidase (MAO-A/B) to produce the quaternary ion DMDHIQ+. researchgate.net

The interaction of these compounds with enzymes involved in dopamine degradation is also noteworthy. 1MeTIQ has been shown to inhibit the MAO-dependent oxidation of dopamine. researchgate.net This inhibition of a key enzyme in the dopamine degradation pathway highlights a direct mechanism through which these compounds can influence catecholaminergic neurotransmission.

| Compound | Role in Metabolic Pathway | Enzyme Interaction | Reference |

| Salsolinol | Endogenous metabolite of dopamine. | - | researchgate.net |

| N-methyl-(R)-salsolinol (NMSAL) | Metabolite of salsolinol via N-methyltransferase. | - | researchgate.net |

| 1,2-dimethyl-3,4-dihydroisoquinoline | Intermediate in the metabolism of NMSAL. | Metabolized by MAO-A/B. | researchgate.net |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | - | Inhibits MAO-dependent oxidation of dopamine. | researchgate.net |

Future Research Directions and Translational Perspectives for 1,6 Dimethyl 3,4 Dihydroisoquinoline

Development of Advanced Synthetic Methodologies for Enhanced Selectivity and Yield

Prospective research areas include the adaptation of modern catalytic systems. For instance, transition-metal-catalyzed reactions, such as those involving palladium or copper, could offer milder reaction conditions and greater functional group tolerance for constructing the dihydroisoquinoline scaffold. nih.gov Furthermore, the development of stereoselective synthesis methods is crucial. While 1,6-dimethyl-3,4-dihydroisoquinoline itself is achiral, the introduction of substituents in subsequent optimization steps would likely create chiral centers. Establishing enantioselective catalytic processes from the outset would be highly advantageous for studying the stereospecific interactions of its future derivatives with biological targets.

Another promising avenue is the use of flow chemistry and microwave-assisted synthesis. nih.gov These technologies can significantly reduce reaction times, improve yields, and allow for safer handling of reactive intermediates. The optimization of a multi-step synthesis into a continuous flow process could enable the scalable production of this compound, providing a reliable supply for extensive biological screening and preclinical studies.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Method | Potential Advantages | Potential Challenges |

| Bischler-Napieralski Reaction | Well-established, readily available starting materials. | Often requires harsh dehydrating agents (e.g., POCl₃, P₂O₅) and high temperatures; potential for low yields and side products. nih.govtaylorfrancis.com |

| Pictet-Spengler Reaction | Milder conditions possible, can be used for tetrahydroisoquinoline synthesis which can be oxidized. mdpi.comnih.gov | Requires an activated aromatic ring for efficient cyclization; may not be ideal for all substitution patterns. |

| Transition-Metal Catalysis | Milder reaction conditions, higher functional group tolerance, potential for asymmetric synthesis. nih.gov | Catalyst cost and sensitivity; need for ligand screening and optimization. |

| Flow Chemistry/Microwave | Rapid reaction optimization, improved safety and scalability, potentially higher yields. nih.gov | Requires specialized equipment; optimization of flow parameters can be complex. |

Exploration of Novel Biological Targets and Preclinical Therapeutic Applications

The vast structural diversity of isoquinoline (B145761) alkaloids corresponds to a wide range of biological activities, including neuroprotective, anticancer, and antimicrobial effects. nih.govresearchgate.net A critical future direction is the systematic screening of this compound to identify its primary biological targets and explore its therapeutic potential.

Given that the 3,4-dihydroisoquinoline (B110456) scaffold is a known inhibitor of monoamine oxidases (MAO-A and MAO-B), initial investigations should focus on quantifying the inhibitory potency and selectivity of this compound against these enzymes. nih.gov MAO inhibitors are used in the treatment of depression and Parkinson's disease, making this a promising area for preclinical research. nih.govresearchgate.net

Beyond MAO inhibition, the compound should be screened against a broad panel of receptors, enzymes, and ion channels to uncover novel activities. For example, various tetrahydroisoquinoline derivatives have shown activity as phosphodiesterase 4 (PDE4) inhibitors, which have applications in inflammatory diseases, or have been explored for their effects on opioid receptors. nih.govnih.gov The neuroprotective potential of isoquinoline alkaloids is another significant area; future studies could investigate whether this compound can protect neuronal cells from oxidative stress or excitotoxicity, common mechanisms in neurodegenerative diseases. researchgate.netnih.gov

Additionally, the potential spasmolytic and anticancer activities, which have been observed in other 1,3-disubstituted 3,4-dihydroisoquinolines and related structures, should be explored. taylorfrancis.comnih.gov In vitro studies using relevant cell lines (e.g., cancer cell lines, smooth muscle cells) would provide initial data on efficacy and guide further preclinical development.

Table 2: Potential Biological Targets for this compound

| Target Class | Specific Examples | Potential Therapeutic Application |

| Enzymes | Monoamine Oxidase A/B (MAO-A/B) nih.gov | Depression, Parkinson's Disease |

| Phosphodiesterase 4 (PDE4) nih.gov | Inflammatory diseases (e.g., psoriasis, COPD) | |

| Leucine (B10760876) Aminopeptidase (B13392206) (LAP) taylorfrancis.com | Cancer | |

| Receptors | Opioid Receptors (Mu, Kappa) nih.gov | Pain, Addiction |

| Cellular Pathways | Antioxidant Pathways (e.g., Nrf2) mdpi.com | Neurodegenerative Diseases |

| Apoptosis Pathways | Cancer |

Integration of Computational and Experimental Approaches for Rational Design and Lead Optimization

To accelerate the discovery of potent and selective derivatives of this compound, a future research strategy should tightly integrate computational modeling with experimental validation. mdpi.com This rational design approach can save significant time and resources compared to traditional high-throughput screening.

The initial step would involve molecular docking studies to predict the binding mode of this compound within the active sites of potential targets, such as MAO-A and MAO-B. nih.govnih.gov These in silico models can help elucidate the key molecular interactions responsible for binding and provide insights into how the molecule's structure could be modified to enhance affinity and selectivity.

Based on these docking poses, quantitative structure-activity relationship (QSAR) models can be developed. researchgate.netplos.org By synthesizing and testing a small library of rationally designed analogs of this compound, a QSAR model can be built to correlate specific structural features with biological activity. This model would then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis.

Pharmacophore modeling is another powerful tool that can be employed. taylorfrancis.comnih.gov By identifying the essential three-dimensional arrangement of chemical features required for biological activity, a pharmacophore model can be used to screen virtual compound libraries for novel scaffolds or to guide the modification of the existing this compound structure. The lead optimization process would focus not only on improving potency but also on refining ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to enhance the compound's drug-like characteristics. nih.gov

Investigating Enzyme-Catalyzed Transformations and Biotransformation Pathways

The use of enzymes in organic synthesis offers significant advantages, including high selectivity and mild, environmentally friendly reaction conditions. Future research should explore the potential of enzyme-catalyzed reactions for the synthesis and modification of this compound. Chemoenzymatic cascades, which combine chemical and enzymatic steps in a one-pot process, represent a particularly attractive strategy. nih.govnih.gov For example, a monoamine oxidase (MAO-N) could be used for the deracemization of a chiral precursor, followed by a chemical step to complete the synthesis. nih.gov

Another important area of investigation is the biotransformation of this compound. Understanding its metabolic fate is crucial for any potential therapeutic development. Studies using liver microsomes or specific cytochrome P450 enzymes can identify the primary metabolites and metabolic pathways. taylorfrancis.com This knowledge is essential for predicting the compound's pharmacokinetic profile and identifying any potentially toxic metabolites.

Furthermore, microbial biotransformation could be explored as a method for generating novel derivatives. Microorganisms possess a diverse array of enzymes that can perform reactions such as hydroxylation, methylation, and glycosylation on complex molecules. dovepress.com By exposing this compound to a panel of microorganisms, it may be possible to produce a library of new analogs with unique biological activities that would be difficult to access through traditional chemical synthesis.

Design of Targeted Delivery Systems for Research Applications

For many potential applications, particularly those involving the central nervous system (CNS) or specific tumor types, the ability to deliver a compound to its target site efficiently is paramount. nih.gov The development of targeted delivery systems for this compound would be a significant step forward, enabling more precise preclinical studies and potentially improving its therapeutic index.

Given the neuroprotective potential of isoquinoline alkaloids, developing delivery systems that can cross the blood-brain barrier (BBB) is a key objective. nih.govnih.gov Polymeric nanoparticles have emerged as a promising platform for CNS drug delivery. nih.govnih.govresearchgate.net These nanoparticles can be engineered to encapsulate this compound, protecting it from degradation and facilitating its transport across the BBB. The surface of these nanoparticles can be functionalized with specific ligands (e.g., transferrin) to target receptors on brain endothelial cells, further enhancing delivery efficiency. nih.gov